molecular formula C21H25N3O5S B2847109 Ethyl (5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1351635-31-8

Ethyl (5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Cat. No.: B2847109
CAS No.: 1351635-31-8
M. Wt: 431.51
InChI Key: KRPGNAYUVNPFCQ-UHFFFAOYSA-N
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Description

Ethyl (5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a structurally complex heterocyclic compound featuring a fused thiazolo[5,4-c]pyridine core, a 2,2-dimethyl-2,3-dihydrobenzofuran moiety, and an ethyl carbamate group.

Properties

IUPAC Name

ethyl N-[5-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-4-27-20(26)23-19-22-14-8-9-24(11-16(14)30-19)17(25)12-28-15-7-5-6-13-10-21(2,3)29-18(13)15/h5-7H,4,8-12H2,1-3H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPGNAYUVNPFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including its mechanisms of action, potential therapeutic applications, and safety profile.

Chemical Structure and Properties

The compound features a unique structure that combines a benzofuran moiety with a thiazolo-pyridine framework. This structural diversity may contribute to its biological activity. The presence of functional groups such as carbamates and ethers suggests potential interactions with biological targets.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, carbamate derivatives are known to interact with acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission.
  • Antioxidant Properties : Compounds with similar structures have exhibited antioxidant activity by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
  • Anticancer Activity : Ethyl carbamate derivatives have been studied for their potential anticancer effects. They may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

Anticancer Potential

Research has indicated that ethyl carbamate can cause mutations and DNA damage, which are precursors to cancer development. A study highlighted that exposure to ethyl carbamate resulted in increased tumor incidence in animal models, particularly in the liver and lungs . The International Agency for Research on Cancer (IARC) classified it as a probable human carcinogen (Group 2A), raising concerns about its presence in food products .

Neurotoxicity

The neurotoxic effects of ethyl carbamate have also been documented. Studies suggest that it may interfere with neurotransmitter systems by inhibiting AChE . This inhibition can lead to symptoms associated with cholinergic toxicity, including muscle twitching and respiratory distress.

Safety Profile

Despite its potential therapeutic applications, the safety profile of ethyl carbamate raises significant concerns. The compound is classified as a probable human carcinogen due to its ability to form DNA adducts and induce mutations . Regulatory agencies recommend minimizing exposure through food safety measures and monitoring levels in consumables.

Data Tables

Property Value
Molecular FormulaC18H24N2O4S
Molecular Weight364.46 g/mol
SolubilitySoluble in organic solvents
Toxicity ClassificationProbable human carcinogen (IARC Group 2A)

Scientific Research Applications

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies suggest that derivatives with similar structures exhibit significant cytotoxicity against cancer cells, indicating potential use in cancer therapy.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests it may be beneficial in treating inflammatory diseases.
  • Neuroprotective Properties : Some studies indicate that compounds within this chemical class may provide neuroprotective effects that could be advantageous in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of related compounds indicates that modifications to the benzofuran and thiazolo-pyridine structures can significantly influence biological activity:

  • Benzofuran Modifications : Substituents on the benzofuran ring enhance cytotoxicity. For instance, halogen substitutions have been shown to increase binding interactions with target proteins.
  • Thiazolo-Pyridine Core : Variations in the substituents at specific positions of the thiazolo-pyridine ring correlate with improved potency against cancer cell lines.

Case Study 1: Anticancer Activity

A study evaluated a series of benzofuran derivatives for their efficacy against Erlich ascites carcinoma (EAC) cells. Among these derivatives, those structurally related to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin.

CompoundIC50 (µM)Mechanism of Action
Ethyl (5-(...))1.136Induces apoptosis via mitochondrial pathway
Doxorubicin1.150DNA intercalation

Case Study 2: Anti-inflammatory Effects

In vivo studies demonstrated that compounds with similar structures reduced inflammation markers in animal models of arthritis. The mechanism appears to involve inhibition of pro-inflammatory cytokines.

Summary of Applications

The applications of Ethyl (5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate are diverse and promising:

  • Cancer Treatment : Its potential as an anticancer agent is supported by various studies demonstrating efficacy against multiple cancer cell lines.
  • Inflammatory Diseases : The compound's anti-inflammatory properties position it as a candidate for therapeutic interventions in inflammatory conditions.
  • Neurodegenerative Disorders : Its neuroprotective effects suggest possible applications in managing neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several heterocyclic derivatives, including thiazolo-pyrimidines and carbamate-functionalized thiazoles. Below is a comparative analysis based on synthetic routes, physicochemical properties, and functional groups.

Key Findings:

Structural Complexity :

  • The target compound’s tetrahydrothiazolo[5,4-c]pyridine core distinguishes it from thiazolo-pyrimidine analogs (e.g., 11a, 11b), which exhibit planar, conjugated systems . The dihydrobenzofuran group may enhance lipophilicity compared to the nitrile-substituted compounds in .

Synthetic Yields :

  • Compounds 11a and 11b from achieved moderate yields (68%) via condensation reactions, suggesting that similar protocols could be optimized for the target compound’s synthesis .

Carbamates are often used as prodrug moieties, whereas nitriles may participate in hydrogen bonding or act as electrophiles .

Thermal Stability: The higher melting point of 11a (243–246°C) compared to 11b (213–215°C) highlights the role of substituents (trimethyl vs. cyano) in crystallinity. The target compound’s melting point is unreported but may trend similarly depending on its substituents .

Pharmacological Potential: Thiazolo-pyrimidines (11a/11b) and carbamate-bearing thiazoles () are associated with antimicrobial and kinase-inhibitory activities. The target compound’s dihydrobenzofuran moiety may confer unique selectivity in biological targets .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing the thiazolo[5,4-c]pyridine core of this compound?

  • The synthesis typically involves cyclization of substituted pyridine precursors with sulfur-containing reagents under controlled conditions. Key parameters include:

  • Temperature : 80–110°C (to avoid side reactions like over-oxidation of sulfur moieties) .
  • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalysts : Lewis acids like ZnCl₂ or FeCl₃ improve cyclization efficiency .
    • Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for ≥95% purity .

Q. How can structural integrity be confirmed after synthesis?

  • Spectroscopic Methods :

  • ¹H/¹³C NMR : Verify integration ratios for dihydrobenzofuran (e.g., 2,2-dimethyl protons at δ 1.3–1.5 ppm) and thiazolo-pyridine protons (δ 6.8–7.2 ppm) .
  • IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm⁻¹) and thiazole C-S absorption (~680 cm⁻¹) .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₈N₃O₅S) .

Q. What in vitro assays are suitable for initial biological screening?

  • Enzyme Inhibition : Test against kinases (e.g., PKC isoforms) using fluorescence-based ADP-Glo™ assays, with IC₅₀ values calculated from dose-response curves .
  • Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HepG2) after 24-hour exposure .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yield in carbamate coupling) be resolved?

  • Alternative Coupling Reagents : Replace EDCl/HOBt with DCC/DMAP for improved carbamate formation (yields increase from 45% to 72%) .
  • Microwave-Assisted Synthesis : Reduce reaction time (from 12 hours to 2 hours) while maintaining >90% purity .
  • Byproduct Analysis : Use HPLC-MS to identify dimers or oxidized species; optimize nitrogen atmosphere to prevent thiazole ring oxidation .

Q. How to address contradictions in reported biological activity data?

  • Assay Standardization :

  • Compare IC₅₀ values across labs using the same ATP concentration (e.g., 10 µM for kinase assays) .
  • Validate cell viability results with orthogonal methods (MTT assay vs. trypan blue exclusion) .
    • Metabolite Interference : Pre-treat compound with liver microsomes to rule out false positives from active metabolites .

Q. What computational strategies predict binding modes to biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues like Glu87 in PKCθ) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the dihydrobenzofuran-thiazole interaction under physiological conditions .

Q. How to design SAR studies for derivatives with improved selectivity?

  • Core Modifications :

  • Replace the ethyl carbamate with methyl or tert-butyl groups to evaluate steric effects on target binding .
  • Substitute the dihydrobenzofuran with indole or benzothiophene to probe π-π stacking interactions .
    • Functional Group Additions : Introduce sulfonamide or trifluoromethyl groups at the acetyl position to enhance hydrophobicity and target affinity .

Methodological Resources

  • Synthetic Optimization : Refer to protocols in for multi-step reaction monitoring via TLC and HPLC .
  • Data Reproducibility : Follow ICReDD’s computational-experimental feedback loop for rapid reaction optimization .
  • Structural Validation : Cross-reference X-ray crystallography data from analogous thiazolo-pyrimidine compounds (e.g., C—H···O hydrogen bonding patterns) .

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